1-Iodo-8-naphthol is an organic compound characterized by the molecular formula . This compound features an iodine atom substituted at the 1-position of the naphthol structure, which is a derivative of naphthalene. It is recognized for its unique chemical properties and plays significant roles in various scientific applications, particularly in organic synthesis and analytical chemistry. The compound is classified under halogenated phenolic compounds due to its structure and functional groups.
1-Iodo-8-naphthol can be synthesized through several methods. A common synthetic route involves the iodination of 2-naphthol using reagents such as sodium iodate and sodium sulfite in the presence of hydrochloric acid. This reaction typically proceeds under controlled conditions to ensure selectivity for the desired substitution at the 1-position of the naphthol ring.
Technical Details:
The molecular structure of 1-iodo-8-naphthol can be represented as follows:
C1=CC2=C(C(=C1)O)C(=CC=C2)IThe compound exhibits a melting point range of 92–96 °C and a boiling point of approximately 307 °C at 760 mmHg. Its density is reported to be 1.874 g/cm³, indicating it is relatively dense compared to many organic compounds .
1-Iodo-8-naphthol participates in various chemical reactions typical for phenolic compounds, including nucleophilic substitutions and electrophilic aromatic substitutions.
Technical Details:
The mechanism of action for 1-iodo-8-naphthol primarily involves its reactivity as an electrophile due to the presence of the iodine atom. In nucleophilic substitution reactions, nucleophiles attack the carbon bonded to iodine, leading to the displacement of iodine and formation of new compounds. This process can be illustrated as follows:
This mechanism underscores its utility in organic synthesis where selective functionalization is required.
Relevant analyses indicate that this compound exhibits typical behavior associated with halogenated phenols, including reactivity towards nucleophiles due to its electrophilic nature .
1-Iodo-8-naphthol has several scientific applications:
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9